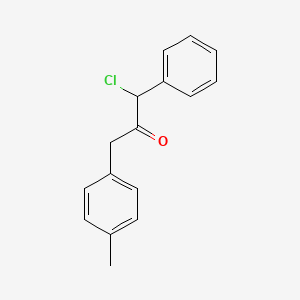
2,2-Dinitropropyl 4-methyl-4-nitropentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is a chemical compound with the molecular formula C9H15N3O8. It contains 34 bonds, including 19 non-hydrogen bonds, 7 multiple bonds, 9 rotatable bonds, 7 double bonds, 1 ester group (aliphatic), and 3 nitro groups (aliphatic)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves multiple steps, including the nitration of propyl groups and the esterification of pentanoic acid derivatives. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods often include continuous flow reactors, automated control systems, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dinitropropyl 4-methyl-4-nitropentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups into amino groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Aplicaciones Científicas De Investigación
2,2-Dinitropropyl 4-methyl-4-nitropentanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound for drug development.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2,2-Dinitropropyl 4-methyl-4-nitropentanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro groups can participate in redox reactions, affecting cellular processes and signaling pathways. The ester group may also play a role in its bioavailability and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenol: Known for its use as a protonophore and its ability to disrupt cellular energy production.
Methyl 4-methyl-4-nitropentanoate: Shares structural similarities and is used in various chemical applications.
Uniqueness
2,2-Dinitropropyl 4-methyl-4-nitropentanoate is unique due to its specific combination of nitro and ester groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
91492-36-3 |
|---|---|
Fórmula molecular |
C9H15N3O8 |
Peso molecular |
293.23 g/mol |
Nombre IUPAC |
2,2-dinitropropyl 4-methyl-4-nitropentanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,10(14)15)5-4-7(13)20-6-9(3,11(16)17)12(18)19/h4-6H2,1-3H3 |
Clave InChI |
QBXLDUJAJITEMB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCC(=O)OCC(C)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxa-1-azaspiro[4.5]decan-2-one, 4-methylene-](/img/structure/B14362396.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14362399.png)

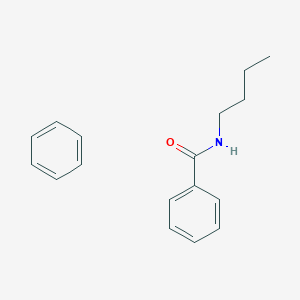
![Formic acid;8-tricyclo[5.2.1.02,6]decanylmethanol](/img/structure/B14362423.png)
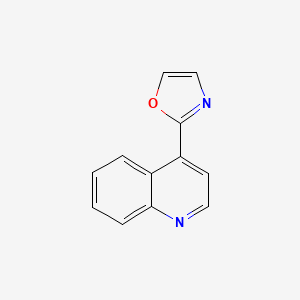
![N-[(4-Ethenylphenyl)methyl]-N-methylformamide](/img/structure/B14362448.png)
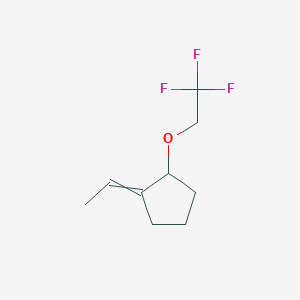
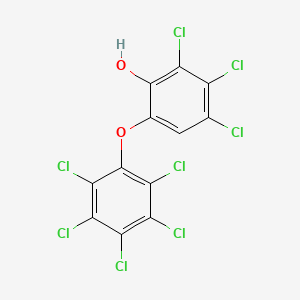
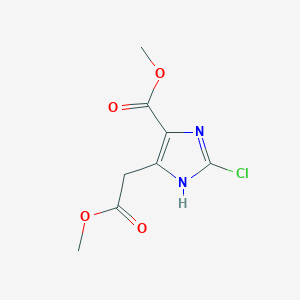
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)

